

Demethyl-NSC682769 as a PROTAC Ligand: An In-depth Technical Guide

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Compound of Interest

Compound Name: Demethyl-NSC682769

Cat. No.: B15542898

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design and validation of PROTACs is the use of appropriate controls to ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action. This technical guide focuses on **Demethyl-NSC682769**, a key molecule in the development of PROTACs targeting the Yes-associated protein (YAP), a critical oncogene in the Hippo signaling pathway.

Demethyl-NSC682769 serves as an essential negative control for its parent compound, NSC682769. While NSC682769 is a potent binder of YAP and acts as the target-binding ligand in the PROTAC YAP degrader-1 (also known as YZ-6), **Demethyl-NSC682769** is designed to lack this binding affinity.^{[1][2]} This lack of binding is crucial for demonstrating that the degradation of YAP is dependent on the specific engagement of the target protein by the PROTAC. This guide will provide a comprehensive overview of the role of **Demethyl-**

NSC682769, the quantitative data associated with its active counterpart, and the experimental protocols for its use in validating YAP-targeting PROTACs.

Core Concepts: PROTACs and the Hippo-YAP Signaling Pathway

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[3][4] A key effector of this pathway is the transcriptional co-activator YAP.[4] When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to the TEAD family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[3][4] Dysregulation of the Hippo pathway, leading to YAP hyperactivation, is implicated in the development and progression of various cancers.[5] Therefore, targeting YAP for degradation presents a promising therapeutic strategy.

Quantitative Data

The following tables summarize the quantitative data for the active YAP-binding ligand, NSC682769, and the resulting PROTAC degrader, YZ-6. This data provides the necessary context for understanding the activity of these molecules and the role of **Demethyl-NSC682769** as a negative control.

Table 1: Binding Affinity and Cellular Activity of NSC682769

Parameter	Value	Cell Line(s)	Reference(s)
Binding Affinity (Kd) to YAP	738 nM	-	[6]
IC50 (YAP Expression Inhibition)	11.8 nM	LN229	[6][7]
5.1 nM	GBM39	[6][7]	

Table 2: Degradation Activity of PROTAC YAP Degradator-1 (YZ-6)

Parameter	Value	Cell Line(s)	Reference(s)
DC50 (YAP Degradation)	4.3 μ M	Huh7	[8][9]
8.2 μ M	NCI-H226	[8]	
Dmax (Maximum Degradation)	97%	NCI-H226	[8]
IC50 (Growth Inhibition)	2.9 μ M	Huh7	[9]
15.3 μ M	NCI-H226	[2]	

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of experiments involving PROTACs. The following are key experimental protocols relevant to the study of YAP degradation.

Protocol 1: Western Blotting for YAP Degradation

This protocol is used to assess the dose- and time-dependent degradation of YAP protein following treatment with a PROTAC such as YZ-6, with **Demethyl-NSC682769** used as a negative control.

1. Cell Culture and Treatment:

- Plate cells (e.g., Huh7, NCI-H226) at a density that allows for 70-80% confluency at the time of treatment.
- Allow cells to adhere overnight.
- Prepare stock solutions of the PROTAC (YZ-6), the active ligand (NSC682769), and the negative control (**Demethyl-NSC682769**) in DMSO.

- Treat cells with a range of concentrations of the test compounds for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.

2. Cell Lysis and Protein Quantification:

- After treatment, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against YAP overnight at 4°C.
- Incubate with a loading control antibody (e.g., GAPDH, β -actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize bands using a chemiluminescence detection system.

4. Data Analysis:

- Quantify band intensities using densitometry software.
- Normalize YAP protein levels to the loading control.
- Calculate the percentage of YAP degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm YAP-TEAD Interaction Inhibition

This protocol is used to verify that the active ligand, NSC682769, disrupts the interaction between YAP and TEAD, while **Demethyl-NSC682769** should not.

1. Cell Treatment and Lysis:

- Treat cells expressing endogenous or tagged YAP and TEAD with NSC682769, **Demethyl-NSC682769**, or a vehicle control.
- Lyse cells in a non-denaturing lysis buffer.

2. Immunoprecipitation:

- Pre-clear lysates with protein A/G agarose beads.
- Incubate the lysates with an antibody against YAP or TEAD overnight at 4°C.
- Add protein A/G agarose beads to pull down the antibody-protein complexes.
- Wash the beads to remove non-specific binding.

3. Western Blotting:

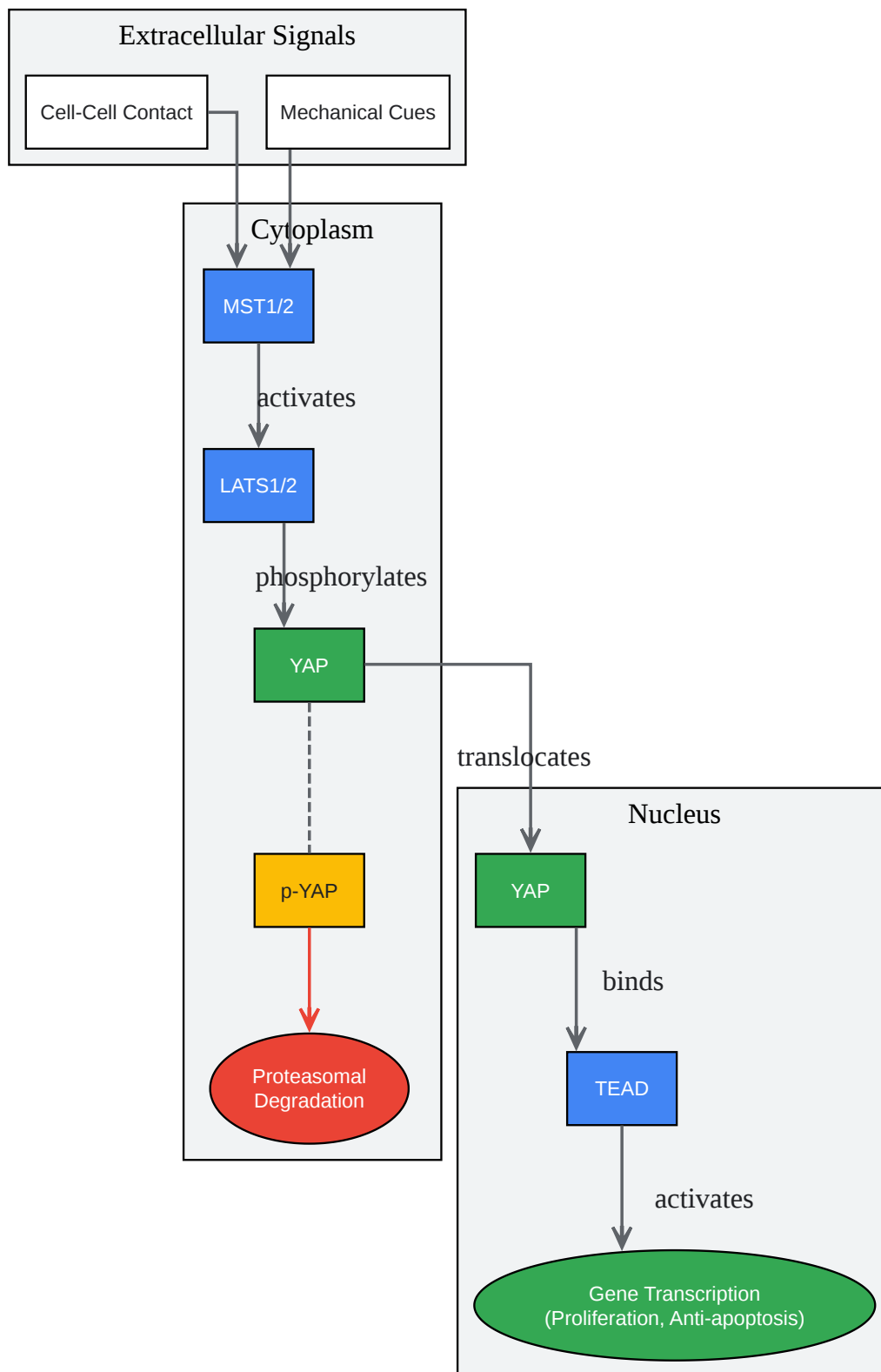
- Elute the protein complexes from the beads.
- Analyze the immunoprecipitates by Western blotting using antibodies against both YAP and TEAD.

4. Interpretation:

- A decrease in the amount of co-immunoprecipitated protein in the NSC682769-treated sample compared to the control indicates disruption of the YAP-TEAD interaction. The **Demethyl-NSC682769**-treated sample should show no significant difference from the control.

Mandatory Visualizations

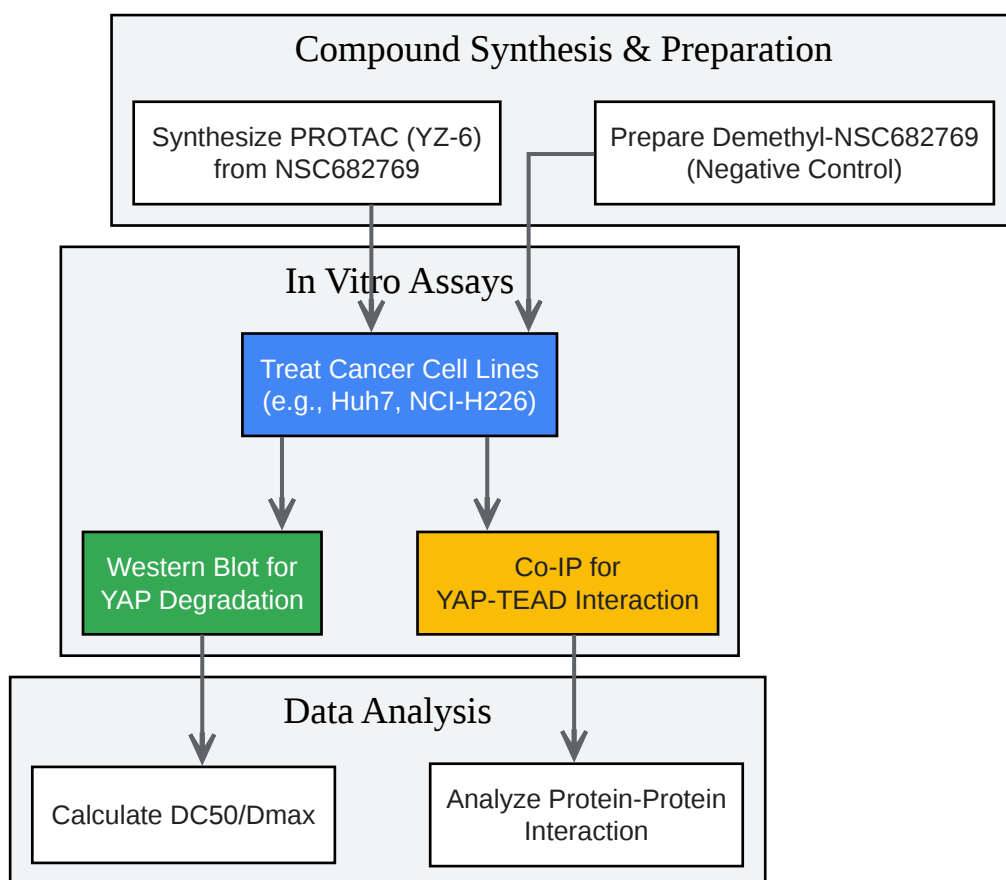
Signaling Pathway



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Caption: The Hippo Signaling Pathway and the role of YAP/TEAD.

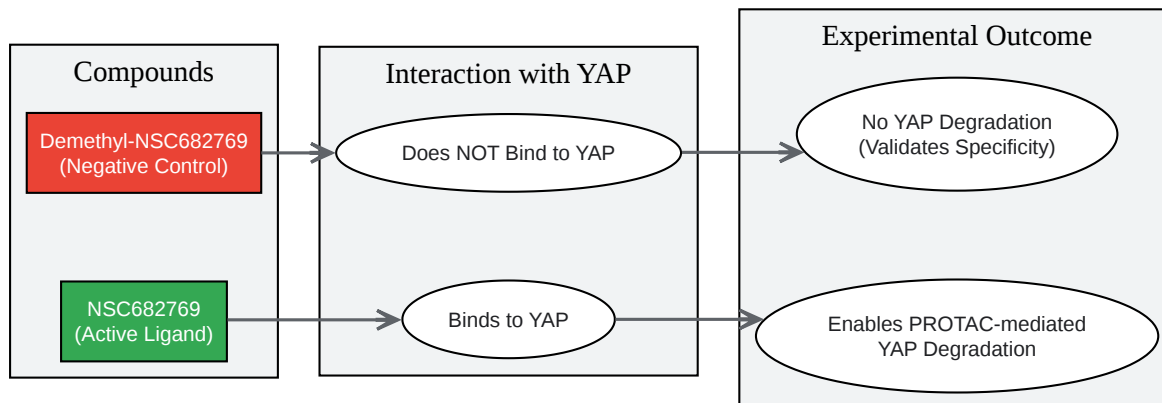
Experimental Workflow



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Caption: Experimental workflow for evaluating a YAP-targeting PROTAC.

Logical Relationship



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